Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride
Description
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride (CAS: 27063-48-5), also known as 5-norbornene-2-carbonyl chloride, is a strained bicyclic compound with the molecular formula C₈H₉ClO (MW: 156.61 g/mol) . Its structure features a norbornene backbone (a bicyclo[2.2.1]heptene system) with a reactive acyl chloride group at the 2-position. This compound is widely used in polymer chemistry, particularly in the synthesis of functionalized polynorbornenes via ring-opening metathesis polymerization (ROMP) . Its reactivity stems from the electron-deficient carbonyl chloride group, which participates in nucleophilic acyl substitutions and cycloadditions .
Properties
CAS No. |
343629-30-1 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 |
InChI Key |
ZSEUGXYKIHYNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Bicyclo[2.2.1]hept-2-ene (Norbornene) Derivatives
The foundational step in preparing bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride is the synthesis of norbornene derivatives. The most common route involves a Diels-Alder cycloaddition between cyclopentadiene and an appropriate dienophile, typically a C3–C4 acyclic olefin such as 2-butene or 1-butene.
General Reaction:
$$
\text{Cyclopentadiene} + \text{2-Butene} \xrightarrow{\text{Diels-Alder}} \text{Bicyclo[2.2.1]hept-2-ene derivative}
$$
2.2. Isomerization (If Required)
Depending on the desired substitution pattern, the initial Diels-Alder adduct may be subjected to isomerization using a suitable catalyst to yield specific norbornene derivatives.
Typical Isomerization Conditions:
| Catalyst Type | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
|---|---|---|---|
| Acidic alumina | 100–150 | 1 | 80–90 |
| Zeolite | 120–180 | 1 | 75–85 |
Preparation of Bicyclo[2.2.1]hept-2-ene-2-carboxylic Acid
3.1. Oxidation of Norbornene Derivative
The norbornene derivative is oxidized to the corresponding carboxylic acid. Common oxidants include potassium permanganate or ozone, followed by hydrolysis. The reaction is typically performed in aqueous or mixed solvent systems.
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | Water | 0–25 | 2–4 | 70–85 |
| Ozone + H₂O₂ | MeOH/H₂O | -10–0 | 1–2 | 60–80 |
Conversion to this compound
4.1. Chlorination (Acid Chloride Formation)
The carboxylic acid is converted to the acid chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is preferred due to its efficacy and ease of removal of byproducts.
General Reaction:
$$
\text{Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
| Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | None/CH₂Cl₂ | 25–40 | 2–4 | 85–95 |
| Oxalyl chloride | CH₂Cl₂ | 0–25 | 1–3 | 75–90 |
| PCl₅ | None | 25–50 | 3–5 | 70–85 |
- Dissolve the carboxylic acid (1 eq) in dry dichloromethane.
- Add thionyl chloride (1.2–1.5 eq) dropwise at 0°C.
- Stir at room temperature for 2–4 hours.
- Remove solvent and excess SOCl₂ under reduced pressure.
- Purify by distillation or chromatography as needed.
Summary Table: End-to-End Preparation
| Step | Starting Material | Key Reagent(s) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopentadiene + 2-butene | None (thermal) | Bicyclo[2.2.1]hept-2-ene derivative | 80–90 |
| 2 | Bicyclo[2.2.1]hept-2-ene derivative | KMnO₄ or Ozone | Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 60–85 |
| 3 | Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | SOCl₂ | This compound | 85–95 |
Research Results and Literature Notes
- The Diels-Alder approach is favored for its high regio- and stereoselectivity, as well as scalability using inexpensive starting materials.
- Chlorination with thionyl chloride is highly efficient, with minimal side reactions and easy purification due to volatile byproducts.
- Yields across the sequence are generally high, with the overall yield for the three-step process ranging from 50–70% after purification.
- The process is adaptable to various substituted norbornene derivatives, allowing for structural diversity in the acid chloride products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form acylated products such as esters, amides, and acyl diesters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reactivity of the compound.
Solvents: Reactions are typically carried out in inert solvents like dichloromethane or toluene.
Major Products
The major products formed from reactions with this compound include acylated derivatives such as esters, amides, and acyl diesters .
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride, also known as NorCOCl, is a chemical compound with diverse applications, primarily in scientific research. It is used in synthesizing various compounds and has roles in polymerization and medicinal chemistry .
Chemical Synthesis
This compound is a versatile building block in organic synthesis. It is used to introduce a norbornene moiety into larger molecular architectures. For example, it can be used in the synthesis of 2,2'-(1,6-hexanediyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid ester .
Polymer Chemistry
This compound and its derivatives are employed in polymer chemistry to synthesize polymers with specific properties. Bicyclo[2.2.1]hept-2-ene can undergo vinylic polymerization using Co(II)-catalysis, leading to polymers with unique structural features .
Medicinal Chemistry
This compound serves as a precursor in synthesizing complex compounds for medicinal chemistry. Its derivatives have been investigated for potential biological activities, such as anti-inflammatory effects. For instance, it is used in the synthesis of disodium N,N’-bis(bicyclo[2.2.1]hept-5-ene-2-ylcarbonyl)-D,L-homocystine .
Gas Phase Thermal Reactions
Thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]octa-1,3,5-triene were studied in the gas phase at 275.0 °C. These reactions resulted in C8 epimerization, [1,3]-migrations, and direct fragmentation to cyclohexadiene .
Synthesis of HIF-1 Inhibitors
Bicyclo[3.3.1]non-2-ene was explored as a novel three-dimensional skeleton for designing and synthesizing hypoxia-inducible factor (HIF)-1 inhibitors. Compound 4b, one of the synthesized compounds, effectively inhibited HIF-1α protein accumulation under hypoxia .
Enolization Reagent
Bis-exo-bicyclo[2.2.1]heptan-2-ylboron triflate, derived from bicyclo[2.2.1]hept-2-ene, has been used as a reagent for diastereospecific enolization .
Anti-inflammatory effects
Ethyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate has exhibited anti-inflammatory effects in animal models.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride exerts its effects involves the formation of acylated intermediates. These intermediates can undergo further reactions to form more complex structures.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl Chloride
Molecular Formula : C₉H₈Cl₂O₂ (MW: 219.06 g/mol)
Key Differences :
- Functionality : Contains two acyl chloride groups at the 2- and 3-positions, enabling crosslinking reactions.
- Reactivity : Higher electrophilicity due to dual reactive sites, making it suitable for synthesizing crosslinked polymers or dendrimers.
- Applications : Used in specialty coatings and materials requiring high thermal stability.
5-Octylbicyclo[2.2.1]hept-2-ene
Molecular Formula : C₁₅H₂₆ (MW: 206.37 g/mol)
Key Differences :
- Functionality : Substituted with a hydrophobic octyl group at the 5-position, reducing electrophilicity.
- Reactivity: The absence of a carbonyl chloride limits participation in nucleophilic substitutions but enhances solubility in nonpolar solvents.
- Applications: Primarily used as a monomer for hydrophobic polymers or surfactants.
exo-2-Chloronorbornane
Molecular Formula : C₇H₁₁Cl (MW: 130.62 g/mol)
Key Differences :
- Functionality: A saturated norbornane system with an exo-chloro substituent, lacking the double bond and acyl chloride.
- Reactivity: Participates in SN2 reactions due to the tertiary chloride but is less strained than norbornene derivatives.
- Applications : Intermediate in stereochemical studies and synthesis of rigid hydrocarbons.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
Example : 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C₁₄H₁₄O₂, MW: 214.26 g/mol)
Key Differences :
- Functionality : Carboxylic acid group instead of acyl chloride, enabling hydrogen bonding and salt formation.
- Reactivity : Less reactive toward nucleophiles but participates in condensation reactions (e.g., esterification).
Comparative Data Table
Research Findings and Mechanistic Insights
Stereoselectivity in Reactions
The stereochemical outcomes of reactions involving bicyclo[2.2.1]hept-2-ene derivatives depend on substituents. For example:
- Electron-withdrawing groups (e.g., acyl chlorides) reduce endo selectivity in phenylselenyl chloride additions due to decreased electron density on the norbornene system .
- Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) exhibits higher endo selectivity compared to norbornene because of orbital interactions between selenium and the diene .
Strain and Reactivity
The norbornene system’s angular strain (9.7 kcal/mol greater than cyclohexene) significantly impacts reactivity:
- Chromyl chloride oxidation of bicyclo[2.2.1]hept-2-ene proceeds via a strained cyclic activated complex , leading to deviations from typical cycloalkene oxidation mechanisms .
- The strained structure enhances participation in Diels-Alder reactions, as seen in the synthesis of oxazolidinone derivatives using chiral catalysts .
Biological Activity
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural properties allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound is characterized by a bicyclic structure, which includes a carbonyl chloride functional group. This configuration is crucial for its reactivity and interaction with biological molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of bicyclic compounds similar to this compound. For instance, a related compound, compound 2e , demonstrated significant anti-cancer activity against the CFPAC1 pancreatic cancer cell line, indicating that bicyclic structures can be effective in combating cancer metastasis .
Key Findings:
- IC50 Values: The compound exhibited an IC50 value of 48 nM against CXCR2, suggesting potent antagonistic activity .
- Pharmacokinetics: In vivo studies indicated favorable pharmacokinetic profiles, including a maximum concentration (Cmax) of 2863 ng/mL and a half-life (t1/2) of 2.58 hours when administered orally at a dose of 10 mg/kg .
The mechanism through which this compound exerts its biological effects may involve molecular interactions at the receptor level. Molecular docking studies have suggested that the compound can effectively bind to CXCR receptors, influencing cellular signaling pathways associated with cancer progression .
Tables of Biological Activity
| Biological Activity | Value | Notes |
|---|---|---|
| CXCR2 IC50 | 48 nM | Indicates potent antagonistic activity |
| Cmax | 2863 ng/mL | Maximum concentration in plasma |
| t1/2 | 2.58 hours | Half-life after oral administration |
| Stability in SIF/SGF | High | Good stability in simulated fluids |
Case Studies
Several case studies have explored the biological activity of bicyclic compounds similar to this compound:
- Case Study on Anticancer Properties:
- Pharmacokinetic Evaluation:
Q & A
Q. What are the critical safety protocols for handling bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride in laboratory settings?
Methodological Answer:
- Ventilation : Operate under local or general exhaust ventilation to minimize vapor inhalation .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is insufficient .
- Storage : Store in a cool, dry, well-ventilated area away from oxidizers and heat sources. Ground containers to prevent static discharge .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions. Equip labs with spill kits containing neutralizing agents for acyl chlorides .
Q. What are the common synthetic routes to this compound?
Methodological Answer:
- From Bicyclo[2.2.1]hept-2-ene-2-carboxylic Acid : React with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane under reflux. Monitor reaction completion via FT-IR (disappearance of O-H stretch at ~2500–3000 cm⁻¹) .
- Alternative Route : Direct chlorination of the parent bicyclic hydrocarbon using chlorine gas under UV light, though this requires stringent control to avoid polychlorinated byproducts .
Q. How is the bicyclic structure and carbonyl chloride functionality confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic deshielded protons on the bicyclic framework (δ 5.5–6.5 ppm for strained double bonds) and absence of carboxylic acid protons .
- ¹³C NMR : Carbonyl carbon signal at ~170–180 ppm .
- Infrared (IR) Spectroscopy : Strong C=O stretch at ~1770–1810 cm⁻¹ and C-Cl stretch at ~600–800 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular weight (C₈H₇ClO) and fragments corresponding to loss of Cl (M-35) or COCl (M-63) .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation of bicyclo[2.2.1]hept-2-ene derivatives with chromyl chloride?
Methodological Answer:
- Electrophilic Attack : Chromyl chloride (CrO₂Cl₂) acts as an electrophile, forming a cyclic activated complex with the strained double bond. Strain relief in the bicyclic system accelerates reactivity compared to unstrained alkenes .
- Kinetic Studies : Compare rate constants (log k) across cycloalkenes. Bicyclo[2.2.1]hept-2-ene shows a 10³–10⁴-fold rate enhancement over cyclohexene due to strain energy release (~9.7 kcal/mol) in the transition state .
- Solvent Effects : Polar solvents (e.g., dichloroethane) stabilize charged intermediates, increasing reaction rates. Use dielectric constant (ε) correlations to optimize solvent choice .
Q. How does strain energy in bicyclic systems influence reaction kinetics and product distribution?
Methodological Answer:
- Strain Quantification : Calculate strain energy via heats of hydrogenation (ΔH°). Bicyclo[2.2.1]hept-2-ene has ~9.7 kcal/mol higher strain than cyclohexene, favoring reactions that relieve torsional and angle strain .
- Kinetic Analysis : Use Arrhenius plots (ln k vs. 1/T) to correlate activation energy (Eₐ) with strain relief. For chromyl chloride oxidations, strain relief reduces Eₐ by ~3–5 kcal/mol .
Q. What catalytic systems enable polymerization of this compound into functional copolymers?
Methodological Answer:
- Metal Catalysts : Use late transition metals (e.g., Pd(II) or Ni(II)) with ligands like bis(imino)pyridines to initiate ring-opening metathesis polymerization (ROMP). Monitor molecular weight via GPC .
- Copolymer Design : Incorporate norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-ene-2-carboxylates) to tune polymer hydrophobicity. Characterize thermal stability via TGA (decomposition >250°C) .
Q. How can contradictory kinetic data in oxidation studies be resolved?
Methodological Answer:
- Mechanistic Reassessment : Compare Hammett plots (σ⁺ vs. log k) for substituted bicyclic systems. Deviations suggest competing pathways (e.g., radical vs. ionic mechanisms) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state geometries. For bicyclo[2.2.1]hept-2-ene, a bicyclic oxonium intermediate (resembling Structure 3 in ) is more stable than acyclic alternatives .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate nucleophilic acyl substitution trajectories with amines or alcohols to predict regioselectivity. Use software like Gaussian or ORCA .
- Reactivity Descriptors : Calculate Fukui indices (f⁺ for electrophilic sites) to identify reactive positions. The carbonyl carbon (f⁺ ~0.35) is more electrophilic than the bicyclic carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
